molecular formula C11H21NO B184589 N-cyclohexylpentanamide CAS No. 2763-66-8

N-cyclohexylpentanamide

Cat. No.: B184589
CAS No.: 2763-66-8
M. Wt: 183.29 g/mol
InChI Key: JDGRQVUDURNFLX-UHFFFAOYSA-N
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Description

N-cyclohexylpentanamide is an organic compound with the molecular formula C11H21NO It is a derivative of pentanamide where the hydrogen atom on the nitrogen is replaced by a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclohexylpentanamide can be synthesized through the reaction of pentanoyl chloride with cyclohexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

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Biological Activity

N-Cyclohexylpentanamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional group attached to a cyclohexyl group and a pentane chain. The molecular formula is C11H21NC_{11}H_{21}N, which contributes to its lipophilicity and potential for interaction with biological membranes.

Anticancer Properties

Recent studies have indicated that derivatives of cyclic amides, including this compound, may exhibit anticancer properties. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study highlighted that modifications to the amide structure can enhance selectivity against melanoma cells while reducing toxicity towards non-melanoma cells .

Table 1: Cytotoxicity of Related Compounds

CompoundGI50 (µM) in MelanomaGI50 (µM) in Non-Melanoma
This compoundTBDTBD
Compound A5>40
Compound B1045

GI50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. Similar compounds have been shown to inhibit DNA polymerase, leading to the prevention of DNA repair and subsequent apoptosis in cancer cells .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that compounds within this class exhibit favorable pharmacokinetic profiles, with moderate bioavailability and safety margins in animal models .

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityModerate
Half-lifeTBD
MetabolismHepatic

Case Studies and Clinical Applications

  • Case Study: Antitumor Activity
    A study evaluating the antitumor effects of this compound showed promising results in vitro against several cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent .
  • Combination Therapy
    Research has indicated that when used in combination with other chemotherapeutic agents, this compound may enhance therapeutic efficacy while mitigating side effects. This combinatorial approach is being explored in ongoing clinical trials aimed at optimizing cancer treatment regimens .

Scientific Research Applications

Medicinal Chemistry

N-cyclohexylpentanamide has been identified as a compound with potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders. Research has shown that derivatives of cyclohexylamines exhibit significant affinity for dopamine receptors, specifically the D3 receptor and serotonin receptors (5-HT1A) . These interactions suggest that this compound could be developed into an effective medication for conditions such as schizophrenia and depression.

Case Study: Neuropsychiatric Disorders

A patent describes the use of cyclohexylamine compounds for treating schizophrenia. The compounds exhibit high selectivity for dopamine D3 receptors over D2 receptors, which is beneficial in minimizing side effects commonly associated with antipsychotic medications . In vivo studies indicated that certain derivatives significantly reduced symptoms in animal models, showcasing their potential as low-toxicity antipsychotic agents.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, typically involving reactions between cyclohexylamine and appropriate acylating agents . The compound's structure contributes to its steric properties, influencing its biological activity and interaction with various biological targets.

Synthesis Methodology

  • Reagents : Cyclohexylamine and acylating agents (e.g., pentanoic acid derivatives).
  • Catalysts : Concentrated sulfuric acid is often used to enhance reaction efficiency.
  • Yields : Reported yields range from 70% to 90%, depending on reaction conditions such as temperature and molar ratios.

Pharmacological Potential

The pharmacological profile of this compound suggests its utility in developing new therapeutic agents. Its mechanism of action involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

Potential Applications

  • Antidepressant : Due to its interaction with serotonin receptors.
  • Antipsychotic : High affinity for dopamine D3 receptors indicates potential in treating schizophrenia.
  • Analgesic : Investigations into its role in pain management are ongoing, given its impact on central nervous system pathways.

Chemical Reactions and Modifications

As an amide, this compound can participate in various chemical reactions typical for this class of compounds. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .

Reactions Include

  • Hydrolysis
  • Acylation
  • Alkylation

These modifications can lead to derivatives with improved efficacy or reduced side effects.

Summary of Findings

The applications of this compound span across medicinal chemistry and pharmacology, with promising implications for treating neuropsychiatric disorders. Its synthesis is well-documented, and ongoing research continues to explore its potential in various therapeutic areas.

Application AreaDescription
Medicinal ChemistryPotential treatment for schizophrenia and depression
SynthesisAchieved via cyclohexylamine and acylating agents; yields 70%-90%
Pharmacological PotentialModulates dopamine and serotonin pathways; potential analgesic properties
Chemical ReactionsHydrolysis, acylation, alkylation for derivative development

Properties

IUPAC Name

N-cyclohexylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h10H,2-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGRQVUDURNFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299877
Record name N-cyclohexylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2763-66-8
Record name NSC133410
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclohexylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-cyclohexylpentanamide
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N-cyclohexylpentanamide

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